molecular formula C11H6F3NO2 B15053602 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B15053602
M. Wt: 241.17 g/mol
InChI Key: FJOUCFFFHUBHIK-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a high-purity chemical compound that serves as a versatile scaffold in medicinal chemistry and materials science research. This trifluoromethyl-substituted pyrrole-2,5-dione (maleimide) derivative is of significant interest for developing novel therapeutic agents and functional materials. Researchers value this core structure for its diverse biological activity profile. Pyrrole-2,5-dione derivatives have demonstrated promising potential as antioxidant agents, with studies showing their ability to scavenge free radicals such as DPPH and nitric oxide (NO), thereby protecting biological systems from oxidative stress . In oncology research, closely related pyrrole derivatives have been identified as potent inhibitors of key protein kinases like EGFR and VEGFR, which are critical targets in cancer cell proliferation and survival pathways. These compounds can induce apoptosis in malignant cells and have shown antioxidant effects in models of inflammation associated with cancer . The anti-inflammatory properties of this class of compounds are also notable, with demonstrated efficacy in inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . Beyond biomedical applications, pyrrole-2,5-dione derivatives have been investigated as efficient corrosion inhibitors for carbon steel in acidic environments, leveraging their electron-rich heteroatoms and π-systems to adsorb onto metal surfaces . The compound's structure, featuring a strong electron-withdrawing trifluoromethyl group, makes it a valuable building block in synthetic chemistry for constructing more complex molecular architectures, including those accessed via cross-coupling reactions . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(8)17/h1-5H,(H,15,16,17)

InChI Key

FJOUCFFFHUBHIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with maleimide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Pyrrole-2,5-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Biological Activity Key References
3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione 3-(CF₃)phenyl 241.17 EGFR/VEGFR inhibition; GI₅₀ ~1.0–1.6 × 10⁻⁸ M (colon cancer)
MI-1 (3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) 3-Cl, 4-Cl-benzyl, (3-CF₃)phenylamino 415.65 Enhanced antiproliferative activity (GI₅₀ similar to parent compound) via dual chloro and benzyl groups
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione 3-OCH₃-phenyl 203.19 Moderate cytotoxicity; higher toxicity (H301: acute oral toxicity)
1-(3,4,5-Trifluorophenyl)-1H-pyrrole-2,5-dione 3,4,5-F₃-phenyl 227.14 Unreported activity; increased halogenation may improve binding but reduce solubility
3-(2-Methoxyphenyl)-4-((4-(thiophen-3-yl)phenyl)amino)-1H-pyrrole-2,5-dione (Compound 59) 2-OCH₃-phenyl, thiophenylamino 363.38 Moderate yield (27%); potential kinase inhibition inferred from scaffold

Key Findings

  • Trifluoromethyl vs. Halogenated Substituents : The -CF₃ group in the parent compound provides superior kinase selectivity compared to chloro or fluoro analogs (e.g., MI-1, 1-(3,4,5-Trifluorophenyl)), likely due to enhanced hydrophobic interactions .
  • Amino vs. Alkoxy Modifications: Amino-substituted derivatives (e.g., MI-1) show higher potency than alkoxy variants (e.g., 1-(3-Methoxyphenyl)), which exhibit toxicity risks .
  • Boron-Containing Analogs : 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione demonstrates catalytic utility in organic synthesis but lacks reported bioactivity .

SAR (Structure-Activity Relationship) Insights

  • Positional Effects: Substitution at the 3-position (e.g., -CF₃) optimizes kinase binding, while 4-amino groups (as in MI-1) enhance steric complementarity .
  • Electron-Withdrawing Groups : -CF₃ and -Cl improve metabolic stability and target affinity compared to electron-donating groups (e.g., -OCH₃) .
  • Hybrid Scaffolds : Compounds like the JAK3 inhibitor (3-(5-(4-acryloylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione) demonstrate the scaffold’s adaptability for selective kinase targeting .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential therapeutic properties. Characterized by a pyrrole ring with a trifluoromethyl group, this compound has been studied for various biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The structure of this compound features:

  • A pyrrole ring with two carbonyl groups at the 2 and 5 positions.
  • A trifluoromethyl group on the phenyl ring, enhancing lipophilicity and membrane permeability.

This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of 1H-pyrrole-2,5-dione exhibit promising anticancer activities. For instance, a closely related compound demonstrated the ability to inhibit growth in several colon cancer cell lines, including HCT-116 and SW-620, with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameTarget Cell LinesGI50 (M)
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116, SW-6201.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8}

In vivo studies have also shown that this compound can inhibit the growth of chemically induced colon tumors in rat models .

The mechanism by which these compounds exert their anticancer effects involves interaction with key signaling pathways. Molecular docking studies suggest that these compounds can bind effectively to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to inhibition of tumor growth through apoptosis induction and cell cycle arrest .

Other Biological Activities

Beyond anticancer effects, research has highlighted additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways.
  • Antioxidant Properties : The compound has shown potential antioxidant effects, contributing to its therapeutic profile .

Synthesis and Structural Variations

The synthesis of this compound often involves reactions like Suzuki–Miyaura coupling and cyclization from precursors such as trifluoromethylbenzaldehyde and maleic anhydride. Variations in the substituents on the pyrrole ring can lead to different biological activities, making structural modifications a vital area of research .

Table 2: Structural Variants and Their Biological Activities

Variant CompoundUnique FeaturesBiological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dioneMethyl substitutionDifferent reactivity
2-Fluoro-4-(trifluoromethyl)pyridinePyridine ringAltered electronic properties
TrifluoromethylpyridineLacks carbonyl functionalitySimilar applications

Case Studies

Several case studies illustrate the efficacy of pyrrole derivatives in clinical settings:

  • Inhibition of Colon Cancer Growth : A study demonstrated significant tumor reduction in rat models treated with specific pyrrole derivatives.
  • Molecular Docking Studies : Investigations into binding affinities revealed that certain derivatives have higher binding stability with target receptors compared to reference compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, and what key parameters influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via the Paal-Knorr reaction, starting with aniline derivatives and diketones. Key parameters include reaction temperature (75–80°C), solvent choice (DMF or dioxane), and stoichiometric ratios of reagents. For example, triethylamine is often used as a base to facilitate heterocyclization . Substituent positioning on the phenyl ring can affect yields due to steric and electronic effects, as seen in analogous syntheses of 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole (75% yield under optimized conditions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity, with δH values for aromatic protons typically appearing at 7.46–7.73 ppm . X-ray crystallography provides definitive structural validation, as demonstrated for related pyrrole-diones like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, where bond angles and torsion angles were resolved . Elemental analysis (e.g., C, H, N percentages) and mass spectrometry further corroborate molecular composition .

Q. What are the primary research applications of this compound in pharmacological or agrochemical studies?

  • Methodological Answer : The compound’s trifluoromethyl group enhances metabolic stability, making it a candidate for studying enzyme inhibition (e.g., cyclooxygenase or kinase targets). Structurally similar pyrrole-diones, such as fluoroimide (a pesticide), highlight potential agrochemical applications via structure-activity relationship (SAR) studies . In pharmaceuticals, analogs like aprepitant derivatives demonstrate utility in targeting neurokinin receptors .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer : SAR studies require synthesizing derivatives with varied substituents (e.g., halogens, methyl groups) on the phenyl or pyrrole rings. Biological assays (e.g., IC₅₀ measurements in cancer cell lines) should be paired with computational docking to identify binding interactions. For example, replacing the trifluoromethyl group with a methoxy group in analogs alters hydrophobicity and bioactivity . Parallel analysis of pesticidal activity (e.g., fungal growth inhibition) can reveal agrochemical SAR trends .

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. Time-Dependent DFT (TDDFT) models UV-Vis spectra for photochemical studies, as applied to anti-corrosion pyrrole derivatives . Molecular dynamics simulations assess solvation effects and protein-ligand binding kinetics, particularly for pharmaceutical targets .

Q. How should contradictory data in NMR or mass spectrometry analyses be systematically resolved?

  • Methodological Answer : Contradictory NMR peaks may arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify shifting signals. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) distinguishes isobaric interferences. Cross-validation with X-ray crystallography (e.g., C–F bond lengths in trifluoromethyl groups) resolves ambiguities in structural assignments .

Q. What strategies optimize the regioselectivity of substituents on the pyrrole ring during synthesis?

  • Methodological Answer : Regioselectivity is controlled by electron-directing groups on precursors. For example, electron-withdrawing groups (e.g., trifluoromethyl) on phenyl rings favor substitution at the pyrrole’s β-position. Catalytic methods, such as Lewis acids (e.g., ZnCl₂), enhance selectivity during cyclization steps . Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways, as shown in Paal-Knorr syntheses of trifluoromethoxyphenyl pyrroles .

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